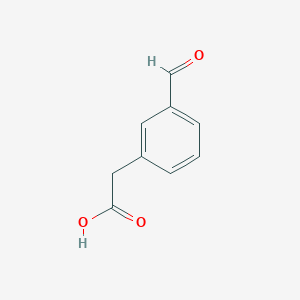

2-(3-Formylphenyl)acetic acid

CAS No.: 34956-29-1

Cat. No.: VC4223003

Molecular Formula: C9H8O3

Molecular Weight: 164.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34956-29-1 |

|---|---|

| Molecular Formula | C9H8O3 |

| Molecular Weight | 164.16 |

| IUPAC Name | 2-(3-formylphenyl)acetic acid |

| Standard InChI | InChI=1S/C9H8O3/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4,6H,5H2,(H,11,12) |

| Standard InChI Key | IQAJOXWTCPIEQQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)C=O)CC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 2-(3-Formylphenyl)acetic acid consists of a benzene ring with two functional groups:

-

A formyl group (–CHO) at the meta position (C3)

-

An acetic acid group (–CH₂COOH) at the adjacent carbon (C2)

This arrangement creates a conjugated system where the electron-withdrawing formyl group influences the acidity of the carboxylic acid moiety. The compound’s molecular weight is 164.16 g/mol, and its IUPAC name is 2-(3-formylphenyl)acetic acid.

Table 1: Comparative Structural Analysis of Formylphenylacetic Acid Isomers

The meta positioning of the formyl group in 2-(3-Formylphenyl)acetic acid distinguishes it from its para and ortho analogs, leading to unique reactivity patterns. For instance, the electron-withdrawing nature of the formyl group increases the acidity of the acetic acid moiety (predicted pKa ≈ 3.8) compared to unsubstituted phenylacetic acid (pKa = 4.3) .

Synthesis Methodologies

Laboratory-Scale Synthesis

While no direct protocols for 2-(3-Formylphenyl)acetic acid are documented, its synthesis can be inferred from analogous compounds. A plausible route involves:

-

Friedel-Crafts Acylation: Reacting 3-methylbenzaldehyde with chloroacetyl chloride in the presence of AlCl₃ to introduce the acetic acid side chain.

-

Oxidation: Using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to oxidize any residual methyl groups to carboxylic acids.

This method mirrors the synthesis of 2-(4-Formylphenyl)acetic acid, where manganese dioxide (MnO₂) oxidation of 4-(hydroxymethyl)phenylacetic acid is employed .

Industrial Production Challenges

Scaling up the synthesis of 2-(3-Formylphenyl)acetic acid presents challenges due to:

-

Regioselectivity Issues: Competing formation of ortho and para isomers during Friedel-Crafts reactions.

-

Purification Complexity: Similar polarities of isomers necessitate advanced chromatographic techniques.

Chemical Reactivity and Derivative Formation

Nucleophilic Additions

The formyl group undergoes typical aldehyde reactions:

-

Condensation with Amines: Forms Schiff bases, useful in coordination chemistry.

-

Grignard Reactions: Adds alkyl/aryl groups to yield secondary alcohols.

For example, reaction with methylmagnesium bromide produces 2-(3-(Hydroxymethyl)phenyl)acetic acid:

Carboxylic Acid Transformations

The acetic acid moiety participates in:

-

Esterification: Methanol/H⁺ catalysis yields methyl 2-(3-formylphenyl)acetate.

-

Amidation: Coupling with amines via carbodiimide reagents forms bioactive derivatives.

| Derivative | Predicted Activity | Mechanism |

|---|---|---|

| Methyl ester | COX-2 inhibition | Competitive binding to active site |

| Schiff base complex | Antimicrobial activity | Metal ion chelation disrupting microbial enzymes |

Materials Science

Conjugated systems in 2-(3-Formylphenyl)acetic acid enable applications in:

-

Organic semiconductors: As electron-deficient moieties in donor-acceptor polymers.

-

Coordination polymers: Bridging ligands for metal-organic frameworks (MOFs).

Research Gaps and Future Directions

Despite its potential, 2-(3-Formylphenyl)acetic acid remains understudied. Critical research priorities include:

-

Catalytic Asymmetric Syntheses: Developing enantioselective routes for chiral derivatives.

-

In Vivo Pharmacological Profiling: Assessing bioavailability and toxicity profiles.

-

Computational Modeling: Predicting reactivity using DFT calculations to guide synthetic efforts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume